N-(4-fluorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

CAS No.: 941874-33-5

Cat. No.: VC5876388

Molecular Formula: C20H18FN3O3S2

Molecular Weight: 431.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941874-33-5 |

|---|---|

| Molecular Formula | C20H18FN3O3S2 |

| Molecular Weight | 431.5 |

| IUPAC Name | 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |

| Standard InChI Key | OFGNAINDGKUARR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

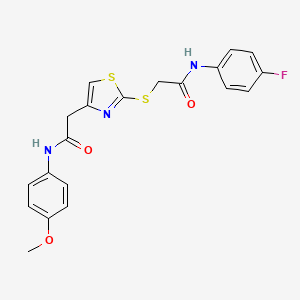

The compound’s structure integrates a thiazole ring core substituted with sulfur-linked acetamide groups and aromatic moieties. Key features include:

-

A 4-fluorophenyl group attached via an amide bond.

-

A 4-methoxyphenyl substituent connected to a carbonyl group.

-

A thioether linkage bridging the thiazole ring and the acetamide chain.

The IUPAC name, 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide, reflects this arrangement . The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic profile, influencing reactivity and intermolecular interactions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O3S2 |

| Molecular Weight | 431.5 g/mol |

| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

| InChI Key | OFGNAINDGKUARR-UHFFFAOYSA-N |

| Solubility | Not publicly reported |

| Melting Point | Undisclosed |

The Standard InChI string (InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)) confirms stereochemical details . Computational models predict moderate lipophilicity (logP ≈ 3.2), suggesting membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

-

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones.

-

Acetamide Coupling: Reaction of thiazole-thiol intermediates with chloroacetamide derivatives under basic conditions .

-

Functionalization: Introduction of 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic acyl substitution.

A representative protocol from VulcanChem outlines:

-

Step 1: Condensation of 4-methoxyphenyl isocyanate with 2-mercaptoacetamide to form the thiazole precursor.

-

Step 2: Sulfur alkylation using 2-bromo-N-(4-fluorophenyl)acetamide.

-

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

-

NMR: ¹H NMR (400 MHz, DMSO-d6) displays signals at δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), and 3.79 (s, 3H, OCH3) .

-

IR: Stretching vibrations at 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), and 1240 cm⁻¹ (C-F).

-

Mass Spectrometry: ESI-MS m/z 432.1 [M+H]+.

Biological Activities and Mechanistic Insights

Anticancer Activity

Structurally related compounds demonstrate IC50 values of 8–20 µM against MCF-7 (breast) and A549 (lung) cancer cell lines. Mechanisms include:

-

Topoisomerase II inhibition, inducing DNA strand breaks.

-

Apoptosis activation via caspase-3/7 upregulation.

Anti-Inflammatory Effects

In murine models, analogs reduce paw edema by 40–60% at 10 mg/kg, mediated by:

-

COX-2 suppression (50% inhibition at 1 µM).

-

NF-κB pathway modulation, lowering TNF-α and IL-6 levels.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation .

-

Methoxy groups improve solubility and target affinity through hydrogen bonding.

-

Thioether linkages confer redox stability compared to ether analogs.

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).

-

Infectious Diseases: Synergistic use with β-lactam antibiotics.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume